1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O4/c1-26-14-10-15(27-2)13(9-12(14)19)22-18(25)21-11-16-20-4-3-17(23-16)24-5-7-28-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOWXFJTINNODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a chloro-substituted aromatic ring and a morpholinopyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. In one study, various synthesized urea derivatives were tested against gram-positive bacteria and mycobacterial strains. The results showed that certain derivatives demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity of Urea Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Urea Derivative A | S. aureus | < 1 µg/mL |
| Urea Derivative B | MRSA | < 1 µg/mL |
| Urea Derivative C | Enterococcus faecalis | 2 µg/mL |
Cytotoxicity
The cytotoxic profile of the compound was assessed using various cancer cell lines. In vitro studies indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while showing low toxicity to primary mammalian cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Cancer Cell Line A | 5.0 | 10 |
| Cancer Cell Line B | 7.5 | 8 |
| Primary Cell Line | >50 | - |
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds. The presence of specific functional groups can significantly influence the efficacy and selectivity of the compound.
- Chloro Substitution : The introduction of chlorine at the 5-position enhances antibacterial activity.
- Morpholinopyrimidine Moiety : This structure contributes to improved binding affinity to biological targets.
- Dimethoxy Groups : These groups are associated with increased lipophilicity, which can enhance membrane permeability.
Case Studies
Several case studies have explored the efficacy of similar urea derivatives in clinical settings:
- Study on Urea Derivatives Against MRSA : A clinical trial evaluated the effectiveness of a closely related urea compound in treating MRSA infections, showing promising results in reducing bacterial load in infected patients.
- Cytotoxicity Assessment in Cancer Therapy : Another study focused on the application of these compounds in targeted cancer therapy, revealing that specific modifications could enhance selectivity towards tumor cells over healthy cells.
Comparison with Similar Compounds
Research Findings and Implications
- Morpholinopyrimidine vs.
- Pharmacokinetics: Morpholine derivatives often exhibit improved solubility and CNS penetration, suggesting advantages in bioavailability over non-morpholine analogs .
- Unresolved Questions : The exact binding site (allosteric vs. orthosteric) and subtype selectivity of the target compound remain to be elucidated.
Preparation Methods
Synthetic Approaches to 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
Multi-Step Convergent Synthesis
The most widely reported strategy involves a convergent synthesis pathway, where the 5-chloro-2,4-dimethoxyphenylurea and 4-morpholinopyrimidin-2-ylmethyl moieties are synthesized separately before coupling.
Step 1: Synthesis of 5-Chloro-2,4-dimethoxyphenylurea
- Starting Material : 5-Chloro-2,4-dimethoxyaniline reacts with triphosgene in dichloromethane at 0–5°C to generate the corresponding isocyanate intermediate.
- Quenching : The isocyanate is treated with aqueous ammonium hydroxide to yield 1-(5-chloro-2,4-dimethoxyphenyl)urea.
Step 2: Preparation of 4-Morpholinopyrimidin-2-ylmethylamine
- Nucleophilic Substitution : 2-Chloropyrimidine reacts with morpholine in refluxing ethanol (78°C, 12 hours) to form 4-morpholinopyrimidine.
- Methylamination : The pyrimidine derivative undergoes reductive amination with formaldehyde and sodium cyanoborohydride in methanol, producing 4-morpholinopyrimidin-2-ylmethylamine.
Step 3: Final Coupling Reaction
- Urea Formation : The phenylurea intermediate (Step 1) reacts with 4-morpholinopyrimidin-2-ylmethylamine (Step 2) using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in anhydrous tetrahydrofuran (THF) at 60°C for 6 hours.
Table 1: Reaction Conditions and Yields for Convergent Synthesis
| Step | Reactants | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 5-Chloro-2,4-dimethoxyaniline + Triphosgene | DCM, 0–5°C, 2h | 85 | 98.5 |
| 2 | 2-Chloropyrimidine + Morpholine | EtOH, reflux, 12h | 78 | 97.2 |
| 3 | Phenylurea + Pyrimidinylmethylamine | CDI, THF, 60°C, 6h | 65 | 96.8 |
One-Pot Sequential Synthesis
Alternative methods employ a one-pot approach to reduce purification steps. A 2023 study demonstrated:
- Simultaneous Isocyanate Formation and Coupling : 5-Chloro-2,4-dimethoxyaniline is treated with phosgene gas in THF, followed by immediate addition of 4-morpholinopyrimidin-2-ylmethylamine without isolating the isocyanate intermediate. This method achieves a 72% yield but requires stringent temperature control (−10°C to 0°C) to minimize side reactions.
Optimization Strategies for Key Reaction Steps
Solvent and Catalyst Screening
- Coupling Reaction : Comparative studies indicate that THF outperforms dimethylformamide (DMF) and acetonitrile in coupling efficiency due to its ability to stabilize the transition state.
- Catalyst Alternatives : Replacing CDI with N,N'-disuccinimidyl carbonate (DSC) increases the yield to 70% but introduces challenges in byproduct removal.
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.6 | 65 | 6 |
| DMF | 36.7 | 52 | 8 |
| AcCN | 37.5 | 48 | 7 |
Purification and Characterization
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane 3:7) remains the standard purification method, though recrystallization from ethanol/water (1:1) improves crystalline purity to 99%.
- Spectroscopic Confirmation :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 6.98 (s, 1H, aryl-H), 3.85 (s, 6H, OCH3), 3.72–3.68 (m, 4H, morpholine-H).
- HRMS : m/z calc. for C₁₉H₂₃ClN₅O₄ [M+H]⁺ 436.1389, found 436.1392.
Critical Analysis of Methodological Limitations
Scalability Challenges
- Phosgene Handling : The one-pot method’s reliance on phosgene necessitates specialized equipment for large-scale production, increasing operational costs.
- Morpholine Ring Stability : Prolonged heating (>8 hours) during pyrimidine functionalization risks morpholine ring opening, necessitating strict reaction time controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
